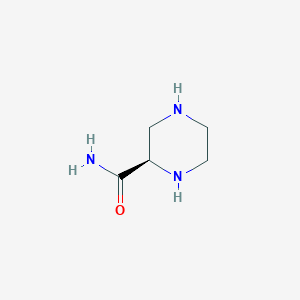

(R)-piperazine-2-carboxamide

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

(2R)-piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYCUMKDWMEGMK-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426497 | |

| Record name | (R)-piperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138681-31-9 | |

| Record name | (R)-piperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantiomerically Pure Piperazine Derivatives As a Foundation for Bioactive Molecules

The piperazine (B1678402) ring is a recurring motif in a multitude of approved drugs, valued for its ability to influence the physicochemical properties of a molecule, such as solubility and bioavailability. acs.orgresearchgate.net When this six-membered ring containing two nitrogen atoms is substituted, particularly at the 2-position with a carboxamide group, it introduces a stereocenter. The resulting enantiomers, (R)- and (S)-piperazine-2-carboxamide, can exhibit profoundly different biological activities. This stereospecificity is a cornerstone of modern drug design, where the development of enantiomerically pure compounds is often crucial for achieving desired therapeutic effects while minimizing off-target interactions. tandfonline.comacs.org

The constrained conformation of the piperazine ring, combined with the functional handles of the amino and carboxamide groups, provides a versatile platform for constructing diverse molecular architectures. 5z.com These derivatives serve as key intermediates in the synthesis of a wide array of pharmacologically active agents, including those with applications as neurotransmitter modulators, as well as antiviral, antibacterial, and antifungal agents. ontosight.ai The ability to selectively synthesize one enantiomer, such as (R)-piperazine-2-carboxamide, allows chemists to precisely control the three-dimensional arrangement of pharmacophoric groups, which is essential for optimizing interactions with biological targets like enzymes and receptors. nih.gov

Historical Context and Evolution of Piperazine 2 Carboxamide in Medicinal Chemistry

The journey of piperazine (B1678402) derivatives in medicinal chemistry is a long and storied one. Initially recognized for their utility in treating parasitic infections, the applications of the piperazine scaffold have expanded dramatically over the decades. nih.gov The development of methods to synthesize chiral piperazine-2-carboxylic acid and its derivatives marked a significant step forward, enabling the creation of more complex and specific drug candidates. tandfonline.com

Early methods for obtaining enantiomerically pure piperazine-2-carboxamide (B1304950) often relied on classical resolution techniques, which involve the separation of diastereomeric salts. tandfonline.com However, the evolution of synthetic and biocatalytic methods has provided more efficient pathways. For instance, enzymatic kinetic resolution has proven to be a powerful tool. Processes utilizing enzymes like leucine (B10760876) aminopeptidase (B13392206) or other amidases can selectively hydrolyze one enantiomer from a racemic mixture of piperazine-2-carboxamide, leaving the other enantiomer, such as the (R)-amide, with high optical purity. tandfonline.comtandfonline.comresearchgate.net

The strategic importance of these chiral building blocks is exemplified by their incorporation into numerous clinically significant molecules. For example, derivatives of piperazine-2-carboxylic acid are found in compounds developed for neuroprotection and as antagonists for receptors like the N-methyl-D-aspartate (NMDA) receptor. tandfonline.com The ability to produce (R)-piperazine-2-carboxamide and its parent acid in an enantiomerically pure form has been a critical enabler for the advancement of these therapeutic agents.

Current Research Landscape and Strategic Importance of R Piperazine 2 Carboxamide

Enantioselective Synthesis Strategies

The direct and stereocontrolled synthesis of this compound is crucial for its application as a chiral building block. Several enantioselective strategies have been developed to achieve this, each with its own set of advantages.

Asymmetric Catalytic Hydrogenation of Pyrazine (B50134) Precursors

Asymmetric catalytic hydrogenation of pyrazine derivatives represents a powerful approach for the synthesis of chiral piperazines. researchgate.net This method often involves the use of a chiral catalyst to induce enantioselectivity in the reduction of the pyrazine ring. For instance, iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides has been shown to produce a variety of chiral piperazines with high enantiomeric excess (up to 96% ee). researchgate.net While direct hydrogenation of pyrazine-2-carboxamide can be challenging, the hydrogenation of pre-activated pyrazine species, such as pyrazinium salts, using chiral ligands like JosiPhos-type ligands, has proven effective. researchgate.net

Another approach involves the diastereoselective hydrogenation of a pyrazine-2-carboxylic acid derivative modified with a chiral auxiliary. ethz.ch For example, the hydrogenation of (S)-proline-modified pyrazine-2-carboxylic acid can lead to the formation of the corresponding piperazine derivative with a diastereomeric excess of up to 79%. ethz.ch The choice of catalyst is critical, with noble metal catalysts such as Pd/C, Rh/C, and Ru/C demonstrating high activity and selectivity. ethz.ch

Table 1: Asymmetric Hydrogenation Approaches

| Precursor Type | Catalyst System | Achieved Enantioselectivity/Diastereoselectivity | Reference |

|---|---|---|---|

| Alkyl halide-activated pyrazines | Iridium with JosiPhos-type ligand | Up to 96% ee | researchgate.net |

| (S)-proline-modified pyrazine-2-carboxylic acid | Pd/C, Rh/C, or Ru/C | Up to 79% de | ethz.ch |

Biocatalytic Approaches for Chiral Resolution and Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative for producing enantiomerically pure compounds. biosynth.comparadisiresearch.com Enzymes can perform reactions with exceptional chemo-, regio-, and stereoselectivity under mild conditions, often in aqueous media. biosynth.comparadisiresearch.com

One prominent biocatalytic method is the kinetic resolution of racemic piperazine-2-carboxamide. Leucine aminopeptidase from Aspergillus oryzae has been effectively used for the resolution of racemic piperazine-2-carboxamide, selectively hydrolyzing the (S)-enantiomer to (S)-piperazine-2-carboxylic acid and leaving the desired this compound. biosynth.com This enzymatic resolution has been successfully demonstrated on a larger scale. smolecule.com

Another enzymatic approach involves the use of whole bacterial cells. Strains of Klebsiella terrestris and Burkholderia sp. have been shown to resolve racemic piperazine-2-carboxamide. google.com Furthermore, lipase-catalyzed kinetic resolution, such as with Candida antarctica lipase (B570770) A, has been effective for the resolution of racemic piperazine-2-carboxylic acid methyl esters. smolecule.com The development of robust biotransformation processes, often integrating chemical and biocatalytic steps, has been a focus for industrial-scale production of enantiopure cyclic amino acids like piperazine-2-carboxylic acid. chimia.ch

Table 2: Biocatalytic Resolution of Piperazine-2-carboxamide Racemates

| Biocatalyst | Substrate | Outcome | Reference |

|---|---|---|---|

| Leucine aminopeptidase (Aspergillus oryzae) | Racemic piperazine-2-carboxamide | This compound and (S)-piperazine-2-carboxylic acid | biosynth.com |

| Klebsiella terrestris, Burkholderia sp. | Racemic piperazine-2-carboxamide | Separation of enantiomers | google.com |

| Candida antarctica lipase A | Racemic piperazine-2-carboxylic acid methyl ester | Resolution of enantiomers | smolecule.com |

Chiral Pool-Based Syntheses from Natural Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids and carbohydrates. escholarship.orgelsevierpure.com These compounds serve as versatile starting materials for the synthesis of complex chiral molecules. escholarship.org The synthesis of chiral piperazine derivatives has been achieved by utilizing the inherent chirality of these natural precursors. nih.gov

For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported starting from (R)-(–)-phenylglycinol, a chiral auxiliary. nih.gov Similarly, chiral amino acids can be used to construct piperazine rings with defined stereochemistry. The synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been accomplished using diastereoselective nucleophilic addition to a homochiral α-amino sulfinylimine derived from (R)-phenylglycinol. nih.gov While direct synthesis of this compound from a chiral pool precursor is less commonly detailed in the provided context, the principle of using natural chiral molecules to build the piperazine scaffold is a well-established strategy in asymmetric synthesis. nih.govmdpi.com

Modern Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch processing to continuous flow chemistry has revolutionized chemical synthesis, offering enhanced safety, scalability, and efficiency. rsc.org These enabling technologies have been successfully applied to the preparation of piperazine-2-carboxamide and its derivatives. beilstein-journals.org

Continuous Flow Processes for Scalable Production

Continuous flow processes allow for chemical reactions to be performed in a continuously flowing stream, providing excellent control over reaction parameters. rsc.org The synthesis of piperazine-2-carboxamide has been demonstrated in a two-step continuous flow process. nih.govresearchgate.net This process involves the hydration of pyrazine-2-carbonitrile to pyrazine-2-carboxamide, followed by the hydrogenation of the pyrazine ring to yield piperazine-2-carboxamide. nih.govresearchgate.net

Table 3: Continuous Flow Synthesis of Piperazine-2-carboxamide

| Reaction Step | Catalyst | Reactor Type | Key Advantage | Reference |

|---|---|---|---|---|

| Hydration of pyrazine-2-carbonitrile | Hydrous zirconia | Packed-bed reactor | Efficient and continuous | nih.govresearchgate.net |

| Hydrogenation of pyrazine-2-carboxamide | Palladium on carbon | Flow hydrogenator (H-Cube®) | Controlled and scalable | nih.govresearchgate.net |

Machine-Assisted Reaction Optimization for Piperazine-2-carboxamide Formation

The integration of automation and machine learning with flow chemistry systems enables rapid and autonomous reaction optimization. acs.orgrsc.org Machine-assisted synthesis platforms can systematically explore a wide range of reaction parameters, such as temperature, pressure, and flow rate, to identify optimal conditions for a given transformation. researchgate.net

For the synthesis of piperazine-2-carboxamide, a machine-assisted approach has been used to optimize the hydrogenation step. nih.gov By employing a Design of Experiments (DoE) methodology, researchers can efficiently determine the key parameters influencing the conversion and selectivity of the reaction. researchgate.netresearchgate.net This automated process significantly reduces the time and effort required for optimization compared to traditional one-variable-at-a-time approaches. rsc.org The use of open-source software and affordable microcomputers like the Raspberry Pi® has made it possible to control multiple flow chemistry devices simultaneously, creating a powerful platform for automated, multi-step synthesis and optimization. nih.govacs.org

Solid-Phase Organic Synthesis (SPOS) for Combinatorial Library Generation

Solid-phase organic synthesis (SPOS) has emerged as a cornerstone for generating extensive combinatorial libraries of piperazine-2-carboxamide derivatives. This technique utilizes a solid support, typically a resin, to which the initial reactant is anchored, allowing for sequential reactions and easy purification by simple filtration and washing. This approach is highly amenable to automation and the production of large numbers of discrete compounds. 5z.com5z.com

Researchers have developed novel and efficient solid-phase synthetic routes to produce libraries of piperazine-2-carboxamide derivatives. 5z.comnih.gov The piperazine-2-carboxylic acid scaffold is particularly well-suited for a combinatorial approach because it possesses three distinct functional groups: a carboxylic acid and two secondary amines, which can be selectively functionalized. 5z.com Orthogonal protection strategies for the two amino groups are crucial and can be implemented on a large scale using solution-phase chemistry before attachment to the solid support. 5z.com

One successful strategy involves using a backbone amide linker (BAL) to attach the protected piperazine scaffold to the resin. This allows for subsequent derivatization at the nitrogen positions. For example, two distinct solid-phase routes have been successfully employed to generate a 15,000-member library of piperazine-2-carboxamide derivatives. 5z.com These methods offer advantages over previous approaches that combined solution and solid-phase chemistry or used encoded mix-and-split technology. 5z.com The development of such routes demonstrates the capability of multi-step solid-phase synthesis to generate large and complex libraries of discrete compounds. 5z.com

Another approach focuses on creating scaffolds like N4-(m-aminophenyl)-piperazine-2-carboxylic acid and N4-(o-aminophenyl)-piperazine-2-carboxylic acid for solid-phase synthesis. acs.orgnih.gov These precursors were used to produce a 160-member library by reacting them with various sulfonyl chlorides, acid chlorides, and amines, achieving an average purity of 82%. acs.orgnih.gov

Directed sorting techniques are powerful methods for constructing large combinatorial libraries of individual, well-characterized compounds. researchgate.net The Irori directed sorting system, which utilizes microreactors (MicroKans™) equipped with radiofrequency tags, is a prominent example. 5z.comresearchgate.net This "mix-and-sort" approach combines the efficiency of parallel synthesis with the speed of the mix-and-split method, enabling the production of tens of thousands of single compounds in a relatively short timeframe. 5z.comresearchgate.net

In the synthesis of a 15,000-compound library of piperazine-2-carboxamide derivatives, the Irori system was instrumental. 5z.comresearchgate.net The process involves encoding each microreactor with a radiofrequency signal corresponding to a specific reaction step. researchgate.net This allows for the sorting and tracking of each unique compound throughout the synthesis. Computational methods, including reagent clustering and library profiling, were used in conjunction with this technique to maximize the diversity of the library and optimize key pharmacokinetic parameters. 5z.comresearchgate.net The analysis of the resulting library confirmed the added diversity achieved by employing two independent synthetic routes. 5z.com

| Directed Sorting System | Capacity | Application Example |

| Accutag™ System | 10 - 10,000 compounds | Preparation of medium-sized combinatorial libraries. researchgate.net |

| NanoKan™ System | 10,000 - 100,000 compounds | Useful for creating very large member libraries. researchgate.net |

| Irori System (MiniKans) | ~1,000 - 15,000 compounds | Production of a 15,000-member piperazine-2-carboxamide library. 5z.comresearchgate.netacs.org |

| Color-coded MicroKans | Small libraries | Suitable for smaller-scale library synthesis. researchgate.net |

Functionalization and Derivatization Strategies

The functionalization and derivatization of the piperazine core are critical for modulating the physicochemical and pharmacological properties of the resulting molecules. The two nitrogen atoms of the piperazine ring provide key handles for introducing a wide range of substituents through various chemical reactions.

Amidation and acylation are fundamental reactions for derivatizing the piperazine nucleus. ambeed.com The secondary amine groups of the piperazine ring readily react with acylating agents like acyl chlorides and acid anhydrides to form stable amide bonds. ambeed.com This reaction is a common strategy for introducing diverse functional groups onto the piperazine scaffold. ambeed.com

Enzymatic methods for N-amidation are also being explored as a green alternative. mdpi.com Carboxylic acid reductases (CARs), for instance, have been shown to catalyze the formation of amide bonds with N-heterocycles, including piperazine. mdpi.com These enzymes can utilize a broad range of carboxylic acids as acyl donors, offering a biocatalytic route to novel derivatives under mild conditions. mdpi.com Lipases and cutinases are other enzymes from the α/β-hydrolase superfamily that can catalyze amide bond formation, further expanding the toolkit for piperazine derivatization. mdpi.com

N-alkylation and N-acylation are powerful strategies for fine-tuning the molecular properties of piperazine-containing compounds. ambeed.commdpi.comnih.gov Introducing alkyl or acyl groups at the nitrogen atoms can significantly impact factors such as solubility, lipophilicity, metabolic stability, and receptor binding affinity. nih.govcsic.es

Standard methods for N-alkylation include nucleophilic substitution using alkyl halides or sulfonates, and reductive amination. mdpi.com For example, N-alkylation with various alkyl chlorides or bromides has been successfully used in the synthesis of several approved drugs. mdpi.com Palladium-catalyzed C-N cross-coupling reactions have also been employed for the N-arylation of the piperazine ring, even with complex substrates. acs.org

| Derivatization Strategy | Reagents/Methods | Purpose |

| N-Acylation | Acyl chlorides, Acid anhydrides | Introduction of diverse functional groups to form amides. ambeed.com |

| N-Alkylation | Alkyl halides, Reductive amination | Modulation of solubility, lipophilicity, and metabolic stability. mdpi.comnih.gov |

| N-Arylation | Pd-catalyzed C-N coupling | Introduction of aryl groups. acs.org |

| Enzymatic Amidation | Carboxylic acid reductases (CARs) | Biocatalytic synthesis of amides under mild conditions. mdpi.com |

Scaffold Prominence in Privileged Structure Concepts

The strategic importance of the this compound scaffold lies in its inherent structural features that are amenable to diverse chemical modifications, making it a favored component in the construction of pharmacologically active agents.

Exploration of the Piperazine-2-carboxamide Motif in Diverse Pharmacophores

The piperazine-2-carboxamide motif is a key structural element found in a variety of pharmacophores targeting different biological systems. Its constrained nature and the presence of multiple functional groups—a carboxylic acid and two amines—allow for systematic substitution and the generation of large compound libraries for high-throughput screening. 5z.com This has led to its incorporation into molecules with a wide range of therapeutic applications, including antiviral, antibacterial, and anticancer agents. ontosight.ai

For instance, libraries built around the piperazine-2-carboxylic acid core have been of significant interest for general screening purposes. 5z.com The synthesis of thousands of discrete piperazine-2-carboxamide derivatives has been achieved through solid-phase synthesis techniques, enabling the exploration of vast chemical space. 5z.comnih.gov This approach has been instrumental in identifying lead compounds for various diseases.

The versatility of the piperazine scaffold is further highlighted by its presence in compounds targeting the central nervous system. For example, it is a central component in the design of ligands for dopamine (B1211576) and serotonin (B10506) receptors. nih.govmdpi.com The ability to modify the substitution pattern on the piperazine ring significantly impacts the resulting molecule's medicinal potential. researchgate.net

Table 1: Examples of Pharmacological Activities of Piperazine-2-carboxamide Derivatives

| Compound Class | Therapeutic Target/Application | Reference |

| Piperazine-2-carboxamide derivatives | General screening libraries | 5z.comnih.gov |

| Substituted N-phenylpyrazine-2-carboxamides | Anti-mycobacterial | rsc.org |

| (2S)-4-(4-Fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide | Potential antiviral, antibacterial, anticancer | ontosight.ai |

| Piperazine-terminated G2 dendrimer | Anticancer (breast cancer cell lines) | researchgate.net |

| Podophyllotoxin piperazine analogues | Anti-proliferation (various cancer cell lines) | researchgate.net |

| N-(2,3-dichlorophenyl)piperazine linked to 1,4-dioxane-2-carboxamide | Dopamine D3 receptor ligands | nih.gov |

| Draflazine (-) 2 | Nucleoside transport blocker | tandfonline.com |

Scaffold Hybridization and Fragment-Based Drug Design Approaches

Scaffold hybridization, a strategy that combines two or more pharmacophoric units into a single molecule, has proven effective in enhancing biological activity and selectivity. researchgate.net The piperazine-2-carboxamide scaffold is frequently employed in this approach. For example, hybrid ligands have been developed by linking the N-(2,3-dichlorophenyl)piperazine nucleus to a 1,4-dioxane-2-carboxamide scaffold, resulting in potent and selective dopamine D3 receptor ligands. nih.govacs.org This strategy allows for the creation of bitopic ligands that can interact with multiple binding sites on a target protein. nih.gov

Fragment-based drug design (FBDD) also leverages the advantageous properties of the piperazine-2-carboxamide core. As a "3D fragment," its non-planar structure is valuable for exploring chemical space more effectively than flat aromatic rings. beilstein-journals.org The presence of nitrogen within this small, constrained structure is often crucial for its biological activity. beilstein-journals.org This makes this compound and its derivatives attractive starting points for fragment-based screening campaigns.

Structure-Activity Relationship (SAR) and Lead Optimization Studies

The systematic modification of the this compound scaffold is a cornerstone of lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Rational Design of this compound Analogues

Structure-activity relationship (SAR) studies of piperazine-2-carboxamide analogues have provided valuable insights for rational drug design. These studies systematically explore how different substituents on the piperazine ring and the carboxamide nitrogen affect biological activity.

For example, in the development of dopamine D3 receptor ligands, the nature of the substituent on the piperazine nitrogen (the "head group") and the group on the amide moiety (the "tail group") significantly modulates affinity and intrinsic activity. acs.org Studies have shown that a 2,3-dichlorophenyl substituent on the piperazine ring can lead to high D3 receptor affinity. acs.org

In another example, the synthesis and evaluation of a series of sulfonyl piperazine LpxH inhibitors revealed a pharmacophore consisting of two aromatic rings, two hydrophobic groups, and one hydrogen-bond acceptor. nih.gov The piperazine ring itself, along with an indoline (B122111) ring and a carbonyl group, were identified as key molecular features for activity. nih.gov

The development of anti-tubercular agents has also benefited from SAR studies of piperazine-2-carboxamide derivatives. Modifications to the phenyl ring of N-phenylpyrazine-2-carboxamides have led to compounds with significantly higher activity than the standard drug pyrazinamide. rsc.org

Table 2: SAR Insights for Piperazine-2-carboxamide Analogues

| Compound Series | Key SAR Findings | Target/Activity | Reference |

| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | 2,3-Dichlorophenylpiperazine group enhances D3 receptor affinity. | Dopamine D3 Receptor Ligands | acs.org |

| Sulfonyl Piperazine Analogues | A pharmacophore of two aromatic rings, two hydrophobic groups, and a hydrogen-bond acceptor is crucial for activity. | LpxH Inhibitors | nih.gov |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamides | Substituents on the terminal phenyl ring significantly impact anti-tubercular activity. | Anti-tubercular Agents | rsc.org |

| 4-Phenylpiperidine-2-carboxamide Analogues | The volume of the substituent at the 4-position, rather than its length, can be critical for activity. | Serotonin 5-HT2C Receptor Modulators | nih.gov |

Conformational Analysis and its Impact on Ligand Binding

The three-dimensional conformation of the piperazine-2-carboxamide scaffold plays a critical role in its interaction with biological targets. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule and how this influences ligand binding.

The piperazine ring typically exists in a chair conformation. nih.gov The orientation of substituents on the ring (axial vs. equatorial) can significantly impact binding affinity. For N-acylpiperidines, a strong preference for the axial orientation of a 2-substituent has been observed, which is dictated by pseudoallylic strain arising from the partial double-bond character of the C-N bond. nih.govacs.org This axial orientation increases the three-dimensionality of the molecule, providing a unique vector to explore the binding site. nih.govacs.org

However, protein-ligand interactions can sometimes overcome the inherent conformational preferences of the ligand, stabilizing a less favorable conformation. nih.gov For instance, in some protein-ligand complexes, piperazine-1-carboxamides have been observed in a twist-boat conformation, which is thermodynamically less favorable than the chair conformation. nih.gov

The protonation state of the piperazine nitrogens at physiological pH is also a key factor in ligand binding. The protonated nitrogen can form crucial salt bridge interactions with acidic residues, such as aspartate, in the binding site of receptors like the serotonin 5-HT1A receptor. mdpi.comresearchgate.net These electrostatic interactions, along with other non-covalent interactions, contribute to the stability of the ligand-receptor complex and enhance binding affinity. mdpi.comresearchgate.net

Applications of R Piperazine 2 Carboxamide in Peptidomimetic Chemistry

Design and Synthesis of Peptide Secondary Structure Mimetics

The piperazine (B1678402) ring system provides a rigid framework that can be functionalized to project substituents in a spatially defined manner, mimicking the orientation of amino acid side chains in native peptide secondary structures like β-turns and α-helices.

β-turns are secondary structures involving four amino acid residues that cause a reversal in the direction of the polypeptide chain. They are crucial for protein folding and molecular recognition events. Piperazine derivatives have been successfully employed to create rigid scaffolds that mimic the geometry of β-turns.

A notable strategy involves the synthesis of bicyclic piperazines from 5-oxopiperazine-2-carboxamides. nih.gov These starting materials can be generated through the Castagnoli-Cushman reaction using protected iminodiacetic anhydride. The resulting 5-oxopiperazine-2-carboxamides are then converted into cis- and trans-configured bicyclic piperazines. These bicyclic systems are well-established mimetics of peptide β-turns, effectively constraining the geometry to resemble the turn structure. nih.gov The design of such mimetics often utilizes computer-assisted molecular modeling to compare the low-energy conformations of the synthetic scaffold with idealized β-turn structures, ensuring a high degree of structural fidelity. nih.gov

Table 1: Synthesis and Characteristics of Piperazine-based β-Turn Mimetics

| Starting Material | Key Reaction | Resulting Structure | Mimetic Feature |

|---|---|---|---|

| 5-Oxopiperazine-2-carboxamides | Cyclization and reduction | Bicyclic Piperazines (cis and trans) | Rigid scaffold mimicking peptide β-turn geometry. nih.gov |

The α-helix is another fundamental secondary structure that frequently mediates protein-protein interactions (PPIs). Small molecules that can mimic the presentation of key amino acid side chains on one face of an α-helix are highly sought after as therapeutic agents to disrupt these interactions. ku.edudntb.gov.ua Oxopiperazine-based scaffolds have been rationally designed as topographical helix mimics. acs.org These scaffolds offer chiral backbones and can be readily assembled from α-amino acids, which allows for rapid diversification to target different protein surfaces. acs.org

One design approach involves linking oxopiperazine monomers to create dimers that project side chains in a pattern mimicking the i, i+4, and i+7 residues of an α-helix. acs.org For example, oxazole-pyridazine-piperazine compounds have been developed as α-helix mimetics to disrupt the Bak/Bcl-XL interaction, a key target in apoptosis pathways. nih.govresearchgate.net The synthesis is modular, allowing for different amino acid side chains to be incorporated via the piperazine component. nih.gov The rigidity of the piperazine ring is crucial; studies have shown that replacing it with more flexible structures can lead to a significant loss of binding affinity due to the high entropic cost of "freezing" out rotations upon receptor binding. nih.gov

Table 2: Research Findings on Piperazine-based α-Helix Mimetics for PPI Modulation

| Mimetic Scaffold | Target PPI | Key Finding | Dissociation Constant (Kd) |

|---|---|---|---|

| Oxopiperazine Dimer (FWFL) | p53-Mdm2 | Cyclization into oxopiperazine rings provides a significant boost to binding affinity compared to uncyclized dipeptide controls. acs.org | ~3 µM acs.org |

| Oxazole-pyridazine-piperazine | Bak/Bcl-XL | The piperazine moiety provides a rigid, water-soluble component for presenting side chains, though cationic ammonium (B1175870) groups can cause unfavorable interactions. nih.gov | Not specified |

Integration into Unnatural Amino Acid Sequences for Conformation Control

A versatile synthetic strategy has been developed for creating differently substituted piperazinones starting from N-(2,2-dimethoxyethyl)acetamides. acs.org This allows for the incorporation of various side chains, mimicking different amino acid pairs. For instance, a (S)-3-benzylpiperazin-2-one skeleton can be synthesized and subsequently coupled to other amino acids, like L-valine, to generate unnatural peptide sequences. acs.org This modular approach is highly valuable as it enables the systematic exploration of how local conformational constraints affect the global structure and function of a peptide. acs.orgnih.gov The ability to create libraries of such peptidomimetics is essential for screening and identifying compounds with desired biological activities. scispace.com

Mechanistic Studies on Peptide-Mimetic Interactions

Understanding the mechanism by which piperazine-based mimetics interact with their protein targets is crucial for rational drug design. Mechanistic studies often combine computational modeling with experimental binding assays to elucidate the structural basis of these interactions. acs.org

Computational tools, such as the Rosetta software suite, have been applied to the design of oxopiperazine-based helix mimetics targeting the p53-MDM2 interaction. acs.org These studies have provided key insights, for example, demonstrating that cyclizing dipeptides into rigid oxopiperazine rings significantly enhances their ability to bind to protein pockets. acs.org This enhancement is attributed to a reduction in the entropic penalty upon binding, as the molecule is pre-organized in a bioactive conformation.

Binding affinities are quantified using methods like competitive fluorescence polarization assays, which measure the dissociation constant (Kd) of the mimetic-protein complex. Studies comparing different oxopiperazine dimers have shown that the specific sequence and stereochemistry of the displayed side chains are critical determinants of binding affinity. For instance, a comparison between dimers showed that a hydrophobic group like Leucine (B10760876) or Phenylalanine at a specific position was preferred for binding to Mdm2. acs.org These mechanistic insights guide the optimization of lead compounds to achieve higher potency and selectivity. acs.org

Enzyme Inhibition Studies with R Piperazine 2 Carboxamide Derivatives

Cholinesterase Enzyme Inhibition Profiles

(R)-piperazine-2-carboxamide derivatives have been extensively investigated as inhibitors of cholinesterase enzymes, which are crucial targets in the management of neurodegenerative diseases like Alzheimer's.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors

A variety of this compound derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were synthesized and evaluated for their in vitro inhibitory effects. nih.gov Within this series, the free carboxylic acid derivatives showed a preference for inhibiting AChE. nih.gov Notably, compound 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) emerged as the most active against AChE. nih.gov

Conversely, hydroxamic acid and carboxamide derivatives of this compound were found to be more potent and selective inhibitors of BChE. nih.gov Among these, 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) displayed exceptionally potent inhibitory activity against BChE, significantly surpassing the reference drugs donepezil (B133215) and tacrine. nih.gov Another study highlighted a benzothiazole–piperazine (B1678402) hybrid, compound 12 , as the most active AChE inhibitor in its series. rsc.org Thiazole-piperazine hybrids have also shown promise, with compound 16 effectively inhibiting both AChE and BChE. mdpi.com Furthermore, ferulic acid-piperazine derivatives have been identified as potent cholinesterase inhibitors, with compound 18 showing significant activity against both enzymes. mdpi.com

| Compound | Target Enzyme | Inhibitory Activity (Ki or IC50) | Selectivity Index (SI) |

|---|---|---|---|

| 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) | AChE | Ki = 10.18 ± 1.00 µM | ~17.90 (for AChE) |

| 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) | BChE | Ki = 1.6 ± 0.08 nM | 21862.5 (for BChE) |

| 12 (benzothiazole–piperazine hybrid) | AChE | IC50 = 2.31 μM | Selective for AChE over BChE |

| 16 (thiazole-piperazine hybrid) | AChE | IC50 = 0.151 μM | |

| BChE | IC50 = 0.135 μM | ||

| 18 (ferulic acid-piperazine derivative) | AChE | IC50 = 0.59 μM | |

| BChE | IC50 = 5.02 μM |

Kinetic and Mechanistic Characterization of Enzyme-Inhibitor Interactions

Kinetic studies have provided valuable insights into the mechanisms by which these piperazine derivatives inhibit cholinesterases. Lineweaver-Burk plot analysis revealed that the 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives act as competitive inhibitors of both AChE and BChE. nih.gov This suggests that they bind to the active site of the enzymes, competing with the natural substrate.

Similarly, a study on a potent benzothiazole–piperazine hybrid, compound 12 , showed a mixed type of inhibition for AChE. rsc.org This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. rsc.org Molecular docking studies further supported this, revealing that compound 12 interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. rsc.org Another compound, 44 , a benzylpiperidine-linked diarylthiazole, also exhibited mixed inhibition of AChE. acs.org

Antiviral Target Inhibition

The emergence of new viral threats has spurred research into novel antiviral agents, and this compound derivatives have shown potential in this area.

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. rcsb.orgmdpi.com Researchers have discovered potent non-covalent, non-peptide inhibitors of Mpro featuring a 1,2,4-trisubstituted piperazine scaffold. researchgate.netnih.gov Through structure-based design, a hit compound, MCULE-5948770040, was systematically modified to enhance its inhibitory activity. researchgate.netnih.gov

This optimization led to the development of compound GC-14 , which demonstrated high potency against Mpro with an IC50 value of 0.40 μM and significant antiviral activity with an EC50 of 1.1 μM. researchgate.netnih.gov Further modifications resulted in even more potent inhibitors. For example, compound GC-78-HCl showed a high enzyme-inhibitory potency with an IC50 of 0.19 μM and excellent antiviral activity (EC50 = 0.40 μM), comparable to the approved drug Nirmatrelvir. acs.org

| Compound | Mpro IC50 | Antiviral EC50 |

|---|---|---|

| GC-14 | 0.40 μM | 1.1 μM |

| GC-78-HCl | 0.19 μM | 0.40 μM |

Non-Covalent Binding Modes for Mpro Inhibition

X-ray co-crystal structures have elucidated the binding mechanism of these piperazine derivatives to SARS-CoV-2 Mpro. rcsb.orgresearchgate.net The inhibitors occupy multiple subpockets of the enzyme's active site through critical non-covalent interactions. rcsb.orgresearchgate.net This non-covalent binding is advantageous as it can lead to higher selectivity and a more favorable safety profile compared to covalent inhibitors. researchgate.net The crystal structure of Mpro in complex with GC-14 confirmed its non-covalent binding mode, showing full occupation of the S1 and S2 cavities of the protease. rcsb.orgcsic.es

Monoamine Oxidase (MAO) Inhibition Studies

Derivatives of piperazine have also been investigated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. Inhibition of MAO is a therapeutic strategy for depression and neurodegenerative disorders. researchgate.net

Studies have shown that certain piperazine derivatives can act as potent and selective MAO inhibitors. For example, piperazine chalcone (B49325) derivatives have been identified as reversible and competitive inhibitors of MAO-B. nih.gov One such derivative, 2k (a 3-trifluoromethyl-4-fluorinated derivative), exhibited the highest selective inhibition against MAO-B. nih.gov Another study on N-methyl-piperazine chalcones found that while the addition of a methyl group slightly decreased MAO-B inhibition, it significantly improved AChE inhibitory potency, making them promising dual-target inhibitors for Alzheimer's disease. nih.gov

Furthermore, novel oxadiazole-piperazine derivatives have been synthesized and screened for their MAO inhibitory activities. dergipark.org.tr Compound 4e , which has a nitro group on the phenyl ring, was found to be a particularly effective inhibitor of the MAO-A enzyme. dergipark.org.tr Chromone derivatives containing a piperazine moiety have also been shown to be potent and selective MAO-B inhibitors. jst.go.jp

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Piperazine chalcones | MAO-B | Reversible and competitive inhibition. Compound 2k showed high selectivity for MAO-B. |

| N-methyl-piperazine chalcones | MAO-B/AChE | Dual inhibitors with improved AChE inhibition compared to non-methylated analogs. |

| Oxadiazole-piperazine derivatives | MAO-A | Compound 4e was a potent MAO-A inhibitor. |

| Chromone-piperazine derivatives | MAO-B | Potent and selective inhibition of MAO-B. |

Selective MAO-A Inhibition by Piperazine-Thiazolylhydrazine Derivatives

Monoamine oxidase (MAO) enzymes are critical targets for neurological disorders, and piperazine derivatives have been investigated for their inhibitory potential. A series of novel thiazolylhydrazine-piperazine derivatives were synthesized and assessed for their ability to inhibit both MAO-A and MAO-B isoforms. nih.gov

The research findings indicated that the synthesized compounds demonstrated notable selectivity for inhibiting the MAO-A enzyme. nih.gov Among the series, compounds designated as 3c , 3d , and 3e showed particularly significant MAO-A inhibition. The most effective of these was compound 3e , which exhibited an IC₅₀ value of 0.057 µM. This potency was found to be greater than that of the established reference inhibitors, moclobemide (B1677376) (IC₅₀ = 6.061 µM) and clorgiline (B1669238) (IC₅₀ = 0.062 µM). nih.gov This highlights the potential of the piperazine-thiazolylhydrazine scaffold in designing powerful and selective MAO-A inhibitors. nih.gov Other related studies have also explored 1-(2-pyrimidin-2-yl)piperazine derivatives, identifying compounds with selective MAO-A inhibitory activity in the micromolar range. nih.gov

Table 1: MAO-A Inhibition by Piperazine-Thiazolylhydrazine Derivatives

| Compound | MAO-A IC₅₀ (µM) |

|---|---|

| Compound 3e | 0.057 ± 0.002 |

| Clorgiline (Reference) | 0.062 ± 0.002 |

| Moclobemide (Reference) | 6.061 ± 0.262 |

Data sourced from a study on thiazolylhydrazine-piperazine derivatives. nih.gov

Elucidation of Inhibition Type (Competitive, Reversible)

Further investigation into the mechanism of the most potent compound, 3e , was conducted to understand its mode of interaction with the MAO-A enzyme. Enzyme kinetic studies were performed, which determined that compound 3e acts as a competitive and reversible inhibitor of MAO-A. nih.gov Molecular modeling studies supported this finding, illustrating that the compound has a significant and important binding property within the active site of the enzyme. nih.gov

Urease Enzyme Inhibition Investigations

Piperazine derivatives have also been explored as potential inhibitors of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335). nih.gov Inhibition of this enzyme is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov

Studies have shown that conjugating dipeptides to a 2,3-dichlorophenyl piperazine scaffold and subsequently converting them into urea and thiourea (B124793) derivatives can produce effective urease inhibitors. core.ac.ukresearchgate.net In one such study, the resulting analogues were found to be good inhibitors of the enzyme. core.ac.ukresearchgate.net Specifically, thiourea conjugates bearing fluorine or chlorine substituents at the meta or para positions of a phenyl ring demonstrated predominant urease inhibitory activity. researchgate.net One particular analogue, compound 23 , was found to be approximately 10 times more potent than the thiourea standard, with an IC₅₀ value of 2.0 µM compared to the standard's 21.0 µM. core.ac.ukresearchgate.net

In other research, various pyridylpiperazine hybrid derivatives were synthesized and evaluated. Many of these compounds showed potent urease inhibition, with IC₅₀ values ranging from 2.0 µM to 14.12 µM, significantly better than the thiourea standard (IC₅₀ = 23.2 µM). nih.gov The most active compounds in this series were 5b (IC₅₀ = 2.0 µM) and 7e (IC₅₀ = 2.24 µM). nih.gov These findings underscore that the piperazine nucleus is a valuable component in the design of novel urease inhibitors. nih.gov

Table 2: Urease Inhibition by Piperazine Derivatives

| Compound | IC₅₀ (µM) | Reference Standard | Standard IC₅₀ (µM) |

|---|---|---|---|

| Compound 23 | 2.0 | Thiourea | 21.0 ± 0.11 |

| Compound 5b | 2.0 ± 0.73 | Thiourea | 23.2 ± 11.0 |

| Compound 7e | 2.24 ± 1.63 | Thiourea | 23.2 ± 11.0 |

Data compiled from studies on piperazine-dipeptide conjugates and pyridylpiperazine hybrids. researchgate.netnih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition by Protected Piperazine-2-carboxylic Acid Derivatives

Protected forms of piperazine-2-carboxylic acid are crucial building blocks in the synthesis of inhibitors for poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. google.com PARP inhibitors are a significant class of anticancer drugs, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.gov

The tert-butoxycarbonyl (Boc)-protected derivative of piperazine-2-carboxylic acid, specifically 1-Boc-piperazine-2-carboxylic acid , is a key intermediate used in the synthesis of potent PARP-1 inhibitors. The Boc group serves to protect the amine functionality, allowing for selective chemical reactions at other sites on the molecule during the synthesis process. This intermediate is used in the creation of complex molecules like Olaparib, a clinically approved PARP inhibitor. The synthesis of Olaparib and related compounds involves coupling the protected piperazine moiety with a benzoyl or benzyl (B1604629) backbone. google.comnewdrugapprovals.org

Optimization studies of lead compounds have led to the development of potent PARP inhibitors incorporating the piperazine structure. For example, optimization of a benzofuran-7-carboxamide lead compound led to analogues with potent PARP-1 IC₅₀ values, some as low as 4 nM. nih.gov Another study examining bioisosteres for the piperazine ring in the Olaparib framework reported IC₅₀ values for various derivatives, demonstrating the importance of the piperazine core and its modifications on PARP-1 affinity. For instance, a diazaspiro-core analogue coupled with cyclopropanecarbonyl (10e ) showed a PARP-1 IC₅₀ of 12.6 nM. nih.gov

Table 3: PARP-1 Inhibition by Piperazine-Containing Compounds

| Compound | PARP-1 IC₅₀ (nM) |

|---|---|

| Analogue 51 (tetrazolyl) | 35 |

| Analogue 60 (carboxyl) | 68 |

| Compound 10e | 12.6 |

| Compound 17d | 44.3 |

Data from studies on benzofuran (B130515) carboxamides and Olaparib analogues. nih.govnih.gov

Advanced Structural Characterization and Computational Chemical Analysis

X-ray Crystallographic Studies of (R)-Piperazine-2-carboxamide Complexes

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For this compound and its analogues, these studies provide critical insights into their conformational preferences, non-covalent interactions, and binding modes within macromolecular complexes.

Crystal Structure Determination and Conformational Analysis

The piperazine (B1678402) ring, a core component of this compound, typically adopts a chair conformation in the solid state. nih.goviucr.org However, the conformational landscape of piperazine derivatives can be complex. Investigations into N-acylated piperazines have shown that these molecules can exist as multiple conformers at room temperature due to the restricted rotation of the partial double bond in the amide group, in addition to the interconversion of the piperazine ring itself. nih.gov

While a crystal structure for the parent this compound is not detailed in the provided sources, analysis of related structures offers valuable information. For instance, the crystal structure of a salt of (S)-Piperazine-2-carboxylic acid t-butylamide was determined by X-ray diffraction, revealing a monoclinic space group (C2) and specific cell parameters. jst.go.jp Studies on N-acylpiperidines and piperazine-1-carboxamides from the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) show a preference for a chair ring conformation, though twist-boat conformations are also observed, particularly in protein-bound structures. nih.gov The conformation can be influenced by steric factors and intermolecular forces, such as hydrogen bonding, which can stabilize otherwise less-favored arrangements. nih.gov

Table 1: Crystallographic Data for a Related Piperazine Derivative

| Compound | Crystal System | Space Group | Cell Parameters | Reference |

|---|---|---|---|---|

| (S)-Piperazine-2-carboxylic acid t-butylamide/N-Tosyl-(S) salt | Monoclinic | C2 | a = 43.023(3)Å, b = 5.8504(5)Å, c = 16.6159(13)Å, β = 93.776(2)° | jst.go.jp |

Analysis of Hydrogen Bonding and Intermolecular Interactions in Solid State

The solid-state packing of piperazine-2-carboxamide (B1304950) derivatives is heavily governed by a network of intermolecular interactions, primarily hydrogen bonds. The amide and piperazine nitrogen atoms, along with the carbonyl oxygen, are key participants in these interactions. Common hydrogen bonding motifs include N-H⋯O, O-H⋯O, and C-H⋯O interactions, which collectively stabilize the crystal lattice. iucr.orgmdpi.com

Co-crystal Structures with Biological Macromolecules for Binding Site Elucidation

Determining the co-crystal structure of a ligand bound to its biological target provides the most definitive insight into its mechanism of action. Several derivatives of piperazine-2-carboxamide have been crystallized with their respective protein targets, revealing key binding interactions.

For example, a complex derivative of (S)-piperazine-2-carboxamide was co-crystallized with human plasma factor XIIa, with the structure resolved to 1.39 Å (PDB ID: 6X0T). rcsb.org This high-resolution structure allows for a detailed analysis of the binding site and the specific interactions that confer potency and selectivity. Similarly, X-ray co-crystal structures of trisubstituted piperazine derivatives acting as noncovalent inhibitors of the SARS-CoV-2 main protease show that the inhibitors occupy multiple subpockets through critical non-covalent interactions. acs.org Another example is the HIV protease inhibitor Indinavir, which incorporates a piperazine-2-carboxamide moiety and whose binding mode has been elucidated through crystallography. pdbj.org

Table 2: Examples of this compound Derivatives in Co-crystal Structures

| Derivative Class | Biological Target | PDB ID | Significance | Reference |

|---|---|---|---|---|

| Factor XIIa Inhibitor | Human plasma factor XIIa | 6X0T | Elucidates binding mode for anticoagulation therapy. | rcsb.org |

| SARS-CoV-2 Mpro Inhibitor | SARS-CoV-2 Main Protease | N/A | Reveals non-covalent interactions in the active site for antiviral design. | acs.org |

| Histone Deacetylase Inhibitor | HDAC8 | 2zjj | Provides structural basis for anticancer drug development. | drugbank.com |

Computational Chemistry for Molecular Design and Interaction Analysis

Computational methods are essential for rationalizing experimental findings and guiding the design of new molecules with improved properties. Quantum mechanics and molecular docking are two powerful approaches used to study this compound and its derivatives.

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the intrinsic properties of molecules. jksus.org DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties, such as the distribution of electron density. jksus.orgresearchgate.net These calculations help in understanding the molecule's reactivity, stability, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for chemical reactions and interactions. jksus.org

For piperazine-related compounds, DFT has been employed to:

Optimize Geometry: Calculations using functionals like B3LYP and WB97XD with various basis sets can determine the lowest energy conformation of the molecule. jksus.org

Analyze Electronic Properties: Methods like Natural Bond Orbital (NBO) analysis reveal charge distribution and delocalization, while the Molecular Electrostatic Potential (MEP) map identifies nucleophilic and electrophilic sites. jksus.orgresearchgate.net

Predict Conformational Energies: The relative free energies of different conformers, such as the chair and twist-boat forms of the piperazine ring, can be calculated to understand their equilibrium populations. nih.gov

Calculate pKa: QM methods, combined with solvation models, can predict the acidity constants (pKa) of ionizable groups, which is critical for understanding a compound's behavior at physiological pH. researchgate.netacs.org

Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.

For derivatives of this compound, docking studies have provided valuable insights:

Binding to Enzymes: Docking simulations of piperazine-2-carboxylic acid derivatives into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have helped to explain their inhibitory mechanisms, revealing key hydrogen bonding and hydrophobic interactions with catalytic and peripheral sites. nih.govresearchgate.net

Binding to GPCRs: Studies on serotoninergic ligands containing a piperazine moiety have shown that a crucial interaction is the formation of a salt bridge between a protonatable nitrogen atom on the piperazine ring and a conserved aspartate residue (Asp) in the receptor's binding domain. mdpi.comresearchgate.net

Guiding Synthesis: Docking results can rationalize structure-activity relationships (SAR) and guide the synthesis of new analogues with improved affinity. For example, simulations were used in the development of piperazine amides as soluble epoxide hydrolase (sEH) inhibitors. The stability of these predicted binding poses is often further evaluated using more computationally intensive molecular dynamics (MD) simulations. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Thermodynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape and thermodynamic properties of molecules like this compound. These simulations model the atomic movements over time, providing insights into the molecule's flexibility and preferred shapes (conformations).

MD simulations are also instrumental in studying binding thermodynamics when this compound interacts with a biological target, such as a protein receptor. acs.org By simulating the compound within a receptor's binding site, researchers can calculate the binding free energy. This calculation helps predict the affinity of the compound for the target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed after an MD simulation to estimate these binding energies, providing a theoretical basis for a compound's potential biological activity. nih.govnih.gov A recent study on α-glucosidase inhibitors showed that MD simulations could confirm the stability of a piperazine derivative-enzyme complex, with MM-GBSA analysis revealing the superior binding energy of the more active stereoisomer. nih.gov

Table 1: Representative Data from Molecular Dynamics Simulation Analysis

| Parameter | Description | Illustrative Value/Finding |

| Conformational Preference | The most stable orientation of the carboxamide substituent on the piperazine ring. | The axial conformation is often found to be the preferred orientation for 2-substituted piperazines. nih.gov |

| Ring Conformation | The predominant shape adopted by the piperazine ring. | Chair conformations are typically lower in energy than boat or twist-boat conformations. |

| Binding Free Energy (ΔG_bind) | The calculated energy released upon binding to a hypothetical receptor target. | Negative values (e.g., -11 kcal/mol) indicate favorable binding interactions. nih.gov |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein-ligand complexes over time, indicating stability. | Low RMSD values throughout a simulation suggest a stable binding pose. |

Pharmacophore Modeling and Virtual Ligand Screening

Pharmacophore modeling is a computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. For this compound, these features include hydrogen bond donors (the N-H groups of the piperazine ring and the amide), a hydrogen bond acceptor (the carbonyl oxygen of the amide), and a chiral center at the C2 position.

A pharmacophore model for a class of compounds can be generated based on the structures of known active molecules. nih.govnih.gov This model serves as a 3D query for virtual ligand screening, a process where large databases of chemical compounds are computationally searched to find molecules that match the pharmacophore. nih.govresearchgate.net This approach allows for the rapid identification of new potential drug candidates that possess the necessary structural features for biological activity but may have a completely different core structure (scaffold). mdpi.comresearchgate.net The piperazine scaffold itself is a common feature in many pharmacologically active compounds and is often used as a linker in drug design. researchgate.netresearchgate.net

Table 2: Pharmacophoric Features of this compound

| Feature Type | Description | Location on Molecule |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom. | N-H groups of the piperazine ring; N-H of the amide. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom with an available lone pair of electrons. | Carbonyl oxygen (C=O) of the amide group; Nitrogen atoms of the piperazine ring. |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | The secondary amine of the piperazine ring. |

| Chiral Center | A stereogenic center defining the (R)-configuration. | The C2 carbon of the piperazine ring. |

Spectroscopic and Chromatographic Methods for Advanced Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

The conformation of the piperazine ring and the restricted rotation around the amide C-N bond can be studied using temperature-dependent NMR experiments. nih.govrsc.org At lower temperatures, the interconversion between different conformations (like chair flips) and the rotation around the amide bond slow down, which can lead to the appearance of distinct signals for protons that would be equivalent at room temperature. nih.govrsc.org By analyzing the coalescence of these signals as the temperature is raised, the energy barriers for these conformational changes can be calculated. rsc.org

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for determining stereochemistry. conicet.gov.ar NOESY detects protons that are close to each other in space, allowing for the confirmation of the relative configuration of substituents on the piperazine ring. This is crucial for verifying the (R)-configuration and the preferred axial or equatorial position of the carboxamide group.

Table 3: Representative ¹H NMR Chemical Shift Data for a Piperazine-2-carboxamide Derivative

| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 | ~3.46 | Multiplet | Proton at the chiral center. |

| H-3 | ~3.70 | Multiplet | Protons on the carbon adjacent to the chiral center and the nitrogen. |

| H-5, H-6 | ~3.05 | Multiplet | Protons on the other side of the piperazine ring. |

| Amide NH₂ | ~7.0 - 8.0 | Broad Singlets | Chemical shift can be highly dependent on solvent and concentration. |

| Ring NH | ~2.15 | Broad Singlet | Chemical shift is variable and depends on solvent and pH. |

| Note: These are illustrative values based on related structures; actual shifts can vary. arkat-usa.org |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the definitive characterization of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places).

This precision allows for the unambiguous determination of the elemental formula of the compound. By comparing the experimentally measured exact mass to the theoretical mass calculated from the atomic isotopes, the molecular formula can be confirmed. This is a critical step in verifying the identity of a newly synthesized compound. preprints.orgnih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺ for analysis. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further corroborate the structure by showing characteristic losses, such as the loss of the carboxamide group. preprints.orgmdpi.com

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₁₁N₃O |

| Theoretical Exact Mass ([M+H]⁺) | 130.0975 |

| Observed m/z (Illustrative) | 130.0973 |

| Mass Accuracy (Illustrative) | < 2 ppm |

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity and, crucially, the enantiomeric integrity of this compound.

High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. A standard reversed-phase HPLC method can be used to determine the chemical purity of a sample by separating the main compound from any impurities or byproducts from the synthesis. researchgate.net5z.com

To determine the enantiomeric excess (e.e.)—a measure of the purity of one enantiomer over the other—chiral HPLC is required. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, causing them to separate and elute at different times. nih.gov By comparing the peak areas of the two enantiomers, a precise e.e. value can be calculated, which is critical for ensuring the quality of the chiral compound. google.com

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be employed for the analysis of piperazine derivatives, though it may require chemical derivatization to increase the volatility of the compound. nih.govnih.govscholars.direct

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Purpose | Stationary Phase (Example) | Mobile Phase (Example) | Detection |

| Reversed-Phase HPLC | Chemical Purity | C18 | Acetonitrile/Water with TFA | UV (e.g., 210 nm) |

| Chiral HPLC | Enantiomeric Excess (e.e.) | Chiralpak AD-H | Hexane/Isopropanol | UV |

| GC-MS | Purity/Identification | Dimethylsilicone capillary column | Helium (carrier gas) | Mass Spectrometry |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence of its key structural components.

The presence of the amide group is confirmed by several characteristic absorption bands: the C=O stretch (Amide I band), typically found around 1630-1680 cm⁻¹, and the N-H bend (Amide II band). spectroscopyonline.comacs.org The N-H bonds of both the amide and the piperazine ring amine will produce stretching vibrations in the region of 3200-3500 cm⁻¹.

IR spectroscopy is also a valuable tool for monitoring the progress of a chemical reaction. acs.orgnih.gov For instance, during the synthesis of this compound from its corresponding carboxylic acid, one could monitor the reaction by observing the appearance of the characteristic amide C=O stretching peak, confirming the formation of the desired product. beilstein-journals.org

Table 6: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amine/Amide N-H | Stretch | 3200 - 3500 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O (Amide I) | Stretch | 1630 - 1680 |

| Amide N-H (Amide II) | Bend | 1550 - 1640 |

| C-N | Stretch | 1000 - 1350 |

Future Directions and Perspectives in R Piperazine 2 Carboxamide Research

Expanding Synthetic Diversity and Sustainable Methodologies

A primary focus for future research is the development of more efficient and diverse synthetic routes to access novel (R)-piperazine-2-carboxamide analogs. While many methods exist, there is a significant push towards greener and more sustainable practices. mdpi.com

Key areas of development include:

Asymmetric Synthesis: Developing new methods for asymmetric synthesis is crucial, as the biological activity of chiral drugs can be enantiomer-dependent. rsc.orgnih.gov This includes employing chiral auxiliaries and catalytic asymmetric approaches to ensure high enantiomeric purity. nih.gov

Sustainable and Green Chemistry: Future methodologies will increasingly incorporate green chemistry principles, such as using water as a solvent, employing biocatalysis, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com Biocatalysis, using enzymes to perform chemical transformations, is particularly promising due to its high stereoselectivity and mild reaction conditions. mdpi.combiosynth.com

Process Intensification: Techniques like flow chemistry are being explored to enable more efficient, scalable, and automated synthesis. biosynth.com Flow-based synthesis has already been applied to complex drug molecules and can be integrated with biocatalysis for continuous production. biosynth.com

Novel Synthetic Routes: Researchers are actively designing new synthetic pathways to create a wider diversity of piperazine (B1678402) derivatives, including those with substitutions on the carbon atoms of the ring, which remains a relatively unexplored area of chemical space. rsc.orgrsc.org

Table 1: Comparison of Future Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | High enantioselectivity, potential for fewer steps, atom economy. nih.gov | Catalyst cost and sensitivity, optimization required. | Discovery of robust, inexpensive catalysts; application in flow processes. nih.govbiosynth.com |

| Biocatalysis | Excellent stereoselectivity, mild and safe (aqueous) conditions, environmentally friendly. mdpi.combiosynth.com | Limited substrate scope, enzyme stability can be a concern. | Enzyme engineering for broader substrate acceptance and improved stability. biosynth.com |

| Flow Chemistry | Enhanced safety, scalability, precise process control, potential for automation. biosynth.com | High initial setup cost, potential for clogging. | Integration with real-time analysis and purification, development of novel reactor designs. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. mdpi.com | Scalability can be challenging, potential for localized overheating. | Development of scalable microwave reactors for industrial applications. |

Exploration of Novel Biological Targets and Therapeutic Areas

While the piperazine scaffold is present in many approved drugs, particularly for cancer and central nervous system disorders, its potential extends to other diseases. researchgate.netresearchgate.net The two nitrogen atoms in the piperazine ring allow for versatile interactions with biological targets, making it a valuable structure for drug design. researchgate.net

Future exploration will likely target:

Neurodegenerative and Psychiatric Diseases: Piperazine derivatives are being investigated for complex conditions like Alzheimer's disease by designing multi-target agents that can, for example, inhibit cholinesterases and amyloid-beta aggregation. ebi.ac.uk They are also being explored as selective antagonists for NMDARs, which are implicated in various neuropsychiatric disorders. acs.org

Oncology: In cancer research, arylpiperazines are being refined to improve potency and selectivity against various tumor cell lines. mdpi.com New derivatives are being designed to target specific pathways, such as the mTORC1 signaling pathway, which is crucial in several cancers. mdpi.com

Infectious Diseases: The scaffold is a key component in the design of novel agents against viruses like HIV, with researchers developing new derivatives that act as CCR5 antagonists. plos.org

Metabolic Disorders: A series of chiral pyrimidinyl-piperazine carboxamide derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase, a key target in managing type 2 diabetes. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These technologies are particularly well-suited for exploring the vast chemical space of piperazine derivatives.

Key applications include:

Predictive Modeling: AI and ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new piperazine derivatives, helping to prioritize which compounds to synthesize. mdpi.com These models can also predict crucial drug-like properties such as aqueous solubility, a key factor in oral bioavailability. biorxiv.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. acs.orgpitt.edu Reinforcement learning, a type of ML, can be used to "guide" the generation process towards molecules with optimal characteristics for a specific biological target. acs.org

Virtual Screening and Target Identification: AI platforms can rapidly screen enormous virtual libraries of compounds against biological targets to identify potential hits. nih.govpitt.edu This allows researchers to efficiently explore how different substitutions on the piperazine scaffold might interact with various proteins.

Challenges and Opportunities in Translational Research

Translating a promising compound from the laboratory to a clinical setting is a complex and challenging process. For this compound-based drugs, this journey involves overcoming specific hurdles while leveraging the scaffold's inherent advantages.

Challenges:

Predictive Preclinical Models: A major challenge is the development of preclinical models that accurately mimic human disease, which is essential for predicting clinical efficacy.

Biomarker Identification: Identifying patients who are most likely to respond to a specific treatment requires the discovery of reliable biomarkers. This is a critical step for tailoring therapies and improving clinical trial success rates.

Optimizing Pharmacokinetics: Fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties of piperazine derivatives is essential. The scaffold's properties, like its basicity and solubility, are key tools for modulating these characteristics. researchgate.net

Opportunities:

Scaffold Versatility: The piperazine ring is a highly versatile and modifiable scaffold. thieme-connect.com This allows medicinal chemists to systematically alter its structure to improve potency, selectivity, and pharmacokinetic properties, thereby overcoming translational hurdles. mdpi.com

Modular Synthesis: The development of modular, fragment-based synthetic strategies allows for the rapid creation of libraries of compounds. 5z.complos.org This accelerates structure-activity relationship (SAR) studies, a critical part of lead optimization.

Proven Clinical Track Record: A significant number of FDA-approved drugs contain the piperazine moiety, providing a wealth of data on their behavior in humans. researchgate.netmdpi.com This existing knowledge can inform the design of new candidates and help anticipate potential challenges.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

Q & A

Q. What are the common synthetic routes for (R)-piperazine-2-carboxamide, and how do they differ in efficiency and stereochemical control?

- Answer: this compound can be synthesized via enzymatic resolution, asymmetric hydrogenation, or flow chemistry. For example:

- Enzymatic kinetic resolution : L-leucine aminopeptidase resolves racemic piperazine-2-carboxamide with moderate yields (38%) but high enantiomeric excess .

- Asymmetric hydrogenation : Rhodium catalysts (e.g., [(R)-BINAP(COD)Rh]TfO) achieve high yields (96%) and stereoselectivity for tert-butyl derivatives .

- Flow chemistry : Automated systems using Design of Experiments (DoE) optimize parameters like temperature (40–100°C), hydrogen pressure (20 bar vs. full), and flow rates (0.1–0.2 mL/min) to maximize conversion (>95%) and purity .

Key factors: Catalyst choice, reaction scalability, and real-time monitoring influence efficiency and enantiomeric control.

Q. How can researchers characterize the purity and stereochemistry of this compound post-synthesis?

- Answer:

- Nuclear Magnetic Resonance (NMR) : Quantifies intermediates and detects impurities via distinct proton environments (e.g., integration of peaks for reduced vs. oxidized derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Separates enantiomers using chiral columns, validated against reference standards .

- Elemental Analysis : Confirms purity (>98%) by comparing experimental vs. theoretical C/H/N ratios .

Q. What enzymatic pathways hydrolyze this compound, and how are these studied in vitro?

- Answer: The enzyme (R)-amidase (EC 3.5.1.100) catalyzes the hydrolysis of this compound to (R)-piperazine-2-carboxylate and NH₃. Methodology:

- Enzyme assays : Fluorescence-quenching substrates (e.g., MOCAc-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂) monitor activity via kinetic fluorescence measurements .

- pH and temperature optimization : Reactions are conducted in buffered solutions (pH 7–9) at 25–37°C to mimic physiological conditions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize continuous flow synthesis parameters for this compound?

- Answer: DoE identifies critical factors in flow chemistry:

- Parameters tested : Temperature (40°C vs. 100°C), H₂ pressure (20 bar vs. full), and flow rate (0.1 vs. 0.2 mL/min) .

- Results : H₂ pressure has the strongest impact on conversion (>90% at 20 bar). High temperature (100°C) and low flow rate (0.1 mL/min) improve product purity by minimizing intermediates .

Statistical tools: Linear regression models and Pareto charts prioritize variables for iterative optimization .

Q. What role does the carboxamide group play in the molecular interactions of this compound with biological targets?

- Answer: The carboxamide linker is critical for receptor binding. Example:

- Dopamine D3 Receptor (D3R) : Removal of the carbonyl group reduces D3R affinity by >100-fold (Kᵢ increases from 2.6 nM to 393 nM), highlighting its role in hydrogen bonding with the E2 loop .

- Structure-Activity Relationship (SAR) : Chimeric receptor studies confirm the E2 loop’s role in selectivity, guiding rational drug design .

Q. How can automated flow chemistry systems with real-time monitoring improve synthesis reproducibility?

- Answer:

- Raspberry Pi® integration : Controls pumps, heaters, and sensors while wirelessly transmitting data to remote interfaces for real-time adjustments .

- Error handling : Pressure sensors detect air bubbles, triggering automated valve switching and SMS alerts to operators .

- Computer vision : Tracks intermediate volume via a floating buoy and camera system, enabling precise reaction control .

Q. What strategies resolve racemic mixtures of piperazine-2-carboxamide to isolate the (R)-enantiomer?